Home > Products > Screening Compounds P108450 > (D-Trp2,7,9)-substance P
(D-Trp2,7,9)-substance P - 100930-11-8

(D-Trp2,7,9)-substance P

Catalog Number: EVT-1438554
CAS Number: 100930-11-8
Molecular Formula: C80H109N21O13S
Molecular Weight: 1604.946
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(D-Trp2,7,9)-substance P is an analogue of substance P, a neuropeptide known for its role as a neurotransmitter and neuromodulator. Substance P is part of the tachykinin family and consists of eleven amino acid residues. This specific analogue has been studied for its antagonist activity against the neurokinin receptors, particularly in the context of pain and inflammatory responses. It is synthesized from a polyprotein precursor through alternative splicing and plays a significant role in various physiological processes, including pain perception and neurogenic inflammation .

Source

(D-Trp2,7,9)-substance P is derived from substance P, which is primarily produced in the brain and spinal cord. It is released from sensory nerve terminals and is involved in transmitting pain signals and mediating inflammatory responses . The analogue was developed to explore its potential as a therapeutic agent by modifying specific amino acid residues to alter its receptor binding properties.

Classification

(D-Trp2,7,9)-substance P falls under the classification of neuropeptides and tachykinins. It specifically acts as an antagonist at neurokinin receptors (NK1, NK2, NK3), which are G protein-coupled receptors that mediate various physiological functions related to pain and inflammation .

Synthesis Analysis

Methods

The synthesis of (D-Trp2,7,9)-substance P typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with a resin-bound amino acid. Each subsequent amino acid is added through a series of deprotection and coupling steps.
  2. Modification: In the case of (D-Trp2,7,9)-substance P, specific residues (Proline at position 2 and Tryptophan at positions 7 and 9) are substituted with their D-enantiomers to enhance receptor binding affinity and reduce degradation by peptidases.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid or other cleavage agents. The crude product undergoes purification through high-performance liquid chromatography (HPLC) to isolate the desired compound .
Molecular Structure Analysis

Structure

The molecular structure of (D-Trp2,7,9)-substance P can be represented as follows:

  • Amino Acid Sequence: The sequence includes modifications at positions 2 (D-Proline), 7 (D-Tryptophan), and 9 (D-Tryptophan) compared to the native substance P sequence.
  • Molecular Formula: C₁₁H₁₄N₄O₃S
  • Molecular Weight: Approximately 290.32 g/mol.

Data

The structural modifications impart unique properties that influence its interaction with neurokinin receptors. The incorporation of D-amino acids typically enhances resistance to enzymatic degradation while maintaining receptor binding capabilities .

Chemical Reactions Analysis

Reactions

(D-Trp2,7,9)-substance P primarily engages in receptor-mediated interactions rather than traditional chemical reactions. Its mechanism involves binding to neurokinin receptors.

Technical Details

  1. Receptor Binding: The analogue exhibits antagonist activity at NK1 receptors with varying affinities at NK2 and NK3 receptors.
  2. Biological Activity: Studies indicate that while it does not act as a specific antagonist in all contexts, it shows weak antagonist properties in certain isolated biological preparations .
Mechanism of Action

Process

The mechanism of action for (D-Trp2,7,9)-substance P involves competitive inhibition at neurokinin receptors:

  1. Receptor Interaction: Upon administration, the analogue competes with endogenous substance P for binding sites on the NK1 receptor.
  2. Signal Transduction Modulation: By inhibiting the receptor activation by substance P, it modulates downstream signaling pathways involved in pain perception and inflammatory responses.

Data

Research has shown that while (D-Trp2,7,9)-substance P does not completely block substance P activity, it can alter receptor signaling dynamics in specific experimental setups .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: The D-amino acid substitutions confer increased stability against proteolytic degradation compared to native substance P.
  • Reactivity: Primarily interacts through non-covalent interactions with neurokinin receptors without undergoing significant chemical transformations.

Relevant Data or Analyses

Studies indicate that modifications such as those present in (D-Trp2,7,9)-substance P can significantly affect pharmacokinetic properties while retaining biological activity .

Applications

(D-Trp2,7,9)-substance P has potential applications in:

  • Pain Management Research: Investigated for its role in modulating pain pathways.
  • Inflammatory Disease Studies: Explored as a therapeutic candidate for conditions involving excessive substance P activity.
  • Neuropharmacology: Utilized in research aimed at understanding neurokinin receptor functions and their implications in various neurological disorders.
Introduction to (D-Trp2,7,9)-Substance P in Neuropeptide Research

Historical Context of Substance P Analog Development

The development of metabolically stable substance P (SP) analogues emerged as a critical focus in neuropeptide research during the late 1970s and 1980s. Native SP (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) demonstrated susceptibility to rapid enzymatic degradation by endopeptidases and aminopeptidases, particularly at positions 2, 7, and 9 where tryptophan and phenylalanine residues served as cleavage sites [7]. This instability limited its utility in probing tachykinin receptor functions in vivo. Early structure-activity relationship (SAR) studies revealed that D-amino acid substitutions at these vulnerable positions conferred resistance to proteolysis while modulating receptor binding affinity. (D-Trp²,⁷,⁹)-SP (also designated AP-2) was synthesized as part of a systematic effort to create peptide-based tachykinin antagonists [2] [5].

Initial pharmacological characterization demonstrated its paradoxical properties: While designed as a competitive antagonist, (D-Trp²,⁷,⁹)-SP exhibited partial agonist activity in certain smooth muscle preparations due to residual receptor activation capacity [5]. Nevertheless, it established critical proof-of-concept that SP receptor modulation was achievable through strategic residue substitutions. This analogue significantly influenced subsequent antagonist development, including the clinically explored Spantide ([D-Arg¹,D-Trp⁷,⁹,Leu¹¹]-SP) [2]. A key limitation emerged through in vivo studies in rabbit ear and guinea pig ileum models, where (D-Trp²,⁷,⁹)-SP triggered dose-dependent histamine release – a non-specific effect unrelated to tachykinin receptor blockade [2]. This underscored the challenge of achieving selectivity with early peptide antagonists.

Table 1: Key Early Substance P Analogues and Their Properties

CompoundModificationsPrimary ActionKey Limitations
Native Substance PNoneFull agonistEnzymatic degradation
(D-Trp²,⁷,⁹)-SP (AP-2)D-Trp at positions 2,7,9Partial agonist/antagonistHistamine release, residual agonist activity
SpantideD-Arg¹,D-Trp⁷,⁹,Leu¹¹AntagonistLocal irritation, mast cell degranulation
[D-Pro²,D-Trp⁷,⁹]-SPD-Pro²,D-Trp⁷,⁹AntagonistSpecies-specific efficacy

Rationale for D-Amino Acid Substitutions in Tachykinin Receptor Modulation

The incorporation of D-amino acids at specific positions in (D-Trp²,⁷,⁹)-SP served three interconnected biochemical objectives:

Conformational Restriction and Receptor Selectivity

The substitution of L-Trp with D-Trp at positions 2, 7, and 9 introduced steric constraints that altered the peptide's secondary structure. Molecular modeling studies suggested that these substitutions disrupted the α-helical propensity of the C-terminal region (critical for NK1 receptor activation) while minimally affecting the N-terminal message domain required for receptor docking [6]. This conformational bias reduced efficacy at the NK1 receptor (primary SP target) while differentially affecting binding to NK2 and NK3 subtypes. Radioligand binding assays confirmed this selectivity profile:

Table 2: Receptor Affinity Profile of (D-Trp²,⁷,⁹)-Substance P

Receptor SubtypeKi Value (μM)Relative Selectivity vs. SPFunctional Consequence
NK1R1.0100-fold reductionCompetitive antagonism
NK2R1.380-fold reductionWeak partial agonism in gut
NK3R~9.0>500-fold reductionNegligible activity

Data derived from radioligand displacement studies using membrane preparations [1]

Disruption of Receptor Activation Mechanisms

Tachykinin receptors belong to the class I GPCR family and require specific ligand-receptor interactions for G-protein coupling. Native SP's Gln⁶-Phe⁷-Phe⁸ segment undergoes conformational rearrangement to activate intracellular signaling. D-Trp substitutions at positions 7 and 9 introduced steric clashes that impaired:

  • Transmembrane helix 6 outward movement (required for Gq/11 coupling)
  • Recruitment of β-arrestin to the C-terminal domain
  • Phospholipase C-β activation and subsequent IP₃-mediated calcium release [6] [8]

Functional assays in isolated tissue preparations confirmed this impairment: (D-Trp²,⁷,⁹)-SP produced rightward shifts in SP concentration-response curves without suppressing maximum response – indicative of competitive antagonism [5]. Interestingly, in tissues with high receptor density, it exhibited low-intrinsic efficacy agonism, suggesting context-dependent receptor reserve influences its activity [2].

Pharmacokinetic Optimization

The D-amino acid substitutions conferred profound metabolic stability against:

  • Aminopeptidases: Resistance to cleavage at Trp² position
  • Chymotrypsin-like enzymes: Protection at Phe⁷/Phe⁹ analogues
  • Neutral endopeptidase: Reduced degradation rate in synaptic compartments [7] [9]

This extended in vivo half-life enabled its use in chronic infusion studies (e.g., 12 μmol/L infusion in rabbit ear model), revealing tachykinin-independent effects like nociceptor stimulation – a valuable lesson for future antagonist design [2]. Nevertheless, (D-Trp²,⁷,⁹)-SP established that strategic D-amino acid incorporation represents a viable path toward metabolically stable, receptor-subtype-selective peptidic neuromodulators.

Properties

CAS Number

100930-11-8

Product Name

(D-Trp2,7,9)-substance P

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

Molecular Formula

C80H109N21O13S

Molecular Weight

1604.946

InChI

InChI=1S/C80H109N21O13S/c1-45(2)37-61(73(108)92-57(69(85)104)32-36-115-3)97-76(111)65(41-49-44-91-56-25-12-9-21-52(49)56)100-74(109)62(38-46-17-5-4-6-18-46)98-77(112)64(40-48-43-90-55-24-11-8-20-51(48)55)99-72(107)58(28-30-67(83)102)93-71(106)59(29-31-68(84)103)94-78(113)66-27-16-35-101(66)79(114)60(26-13-14-33-81)95-75(110)63(39-47-42-89-54-23-10-7-19-50(47)54)96-70(105)53(82)22-15-34-88-80(86)87/h4-12,17-21,23-25,42-45,53,57-66,89-91H,13-16,22,26-41,81-82H2,1-3H3,(H2,83,102)(H2,84,103)(H2,85,104)(H,92,108)(H,93,106)(H,94,113)(H,95,110)(H,96,105)(H,97,111)(H,98,112)(H,99,107)(H,100,109)(H4,86,87,88)/t53-,57-,58-,59-,60-,61-,62-,63+,64+,65+,66-/m0/s1

InChI Key

YKBGUHRGZVONNE-KXXNZUQNSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.